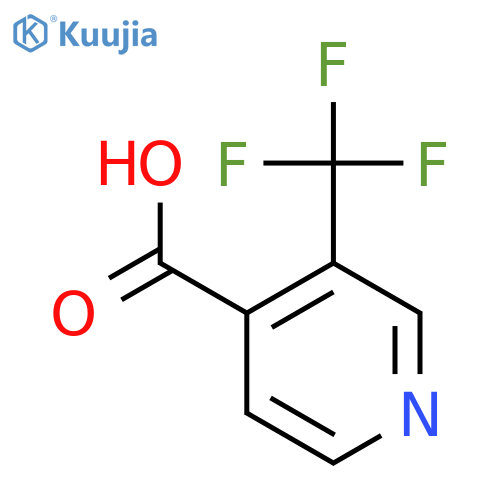Cas no 590371-38-3 (3-(Trifluoromethyl)pyridine-4-carboxylic acid)
3-(トリフルオロメチル)ピリジン-4-カルボン酸は、分子式C7H4F3NO2で表される有機化合物です。この化合物は、ピリジン環の4位にカルボキシル基、3位にトリフルオロメチル基を有する特徴的な構造を持ちます。高い反応性と安定性を併せ持ち、医薬品中間体や農薬合成における重要なビルディングブロックとして利用されます。特に、トリフルオロメチル基の電子求引性により、生体活性化合物の設計において優れた特性を発揮します。有機溶媒への溶解性が良好で、種々の官能基変換反応にも適しているため、多様な誘導体合成が可能です。

590371-38-3 structure
商品名:3-(Trifluoromethyl)pyridine-4-carboxylic acid
CAS番号:590371-38-3
MF:C7H4F3NO2
メガワット:191.107372283936
MDL:MFCD08234940
CID:68441
PubChem ID:25210500
3-(Trifluoromethyl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Trifluoromethyl)pyridine-4-carboxylic acid
- 3-(TRIFLUOROMETHYL)ISONICOTINIC ACID
- 4-Pyridinecarboxylic acid, 3-(trifluoromethyl)-
- 3-Trifluoromethyl-isonicotinic acid
- 3-(trifluoromethyl)-4-pyridinecarboxylic acid
- PubChem22216
- KSC268S9D
- 3-trifluoromethylisonicotinic acid
- FBOSFEOQEZQFOC-UHFFFAOYSA-N
- 3-(Trifluoromethyl)isonicotinicacid
- 3-trifluoromethyl isonicotinic acid
- BCP11636
- WT1948
- HT1056
- SBB06526
- Z1179327807
- EN300-75582
- SY019259
- AB43706
- BL003418
- A832120
- J-511034
- MFCD08234940
- AM20061357
- GE-0239
- FT-0654931
- 3-(trifluoromethyl)isonicotinic acid, AldrichCPR
- AC-25223
- DTXSID00649099
- 3-(trifluoromethyl)pyridine-4-carboxylicacid
- SCHEMBL115907
- 590371-38-3
- CS-W019443
- AKOS005063540
- DB-031396
-
- MDL: MFCD08234940
- インチ: 1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13)
- InChIKey: FBOSFEOQEZQFOC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=NC([H])=C([H])C=1C(=O)O[H])(F)F
計算された属性
- せいみつぶんしりょう: 191.01900
- どういたいしつりょう: 191.019
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.484
- ゆうかいてん: No data available
- ふってん: 352.3 °C at 760 mmHg
- フラッシュポイント: 352.3 °C at 760 mmHg
- 屈折率: 1.475
- PSA: 50.19000
- LogP: 1.79860
3-(Trifluoromethyl)pyridine-4-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険カテゴリコード: 25
- セキュリティの説明: 45
-
危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C
- 危険レベル:IRRITANT
3-(Trifluoromethyl)pyridine-4-carboxylic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(Trifluoromethyl)pyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-75582-0.05g |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-75582-25.0g |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 95.0% | 25.0g |
$801.0 | 2025-02-20 | |
| Chemenu | CM102694-10g |
3-(Trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 97% | 10g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D378571-25g |
3-(TRIFLUOROMETHYL)ISONICOTINIC ACID |
590371-38-3 | 97% | 25g |
$920 | 2024-05-24 | |
| Key Organics Ltd | GE-0239-25G |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | >95% | 25g |
£348.00 | 2025-02-08 | |
| abcr | AB467409-250mg |
3-(Trifluoromethyl)pyridine-4-carboxylic acid, min. 95%; . |
590371-38-3 | 250mg |
€86.40 | 2025-02-27 | ||
| Key Organics Ltd | GE-0239-1G |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | >95% | 1g |
£50.00 | 2023-09-08 | |
| Key Organics Ltd | GE-0239-10G |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | >95% | 10g |
£162.00 | 2025-02-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T48190-1g |
3-(Trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 97% | 1g |
¥153.0 | 2023-09-06 | |
| Frontier Specialty Chemicals | T12458-5 g |
3-(Trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 5g |
$ 105.00 | 2022-11-04 |
3-(Trifluoromethyl)pyridine-4-carboxylic acid 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
590371-38-3 (3-(Trifluoromethyl)pyridine-4-carboxylic acid) 関連製品
- 158063-66-2(4-(Trifluoromethyl)pyridine-3-carboxylic acid)
- 1203952-88-8(methyl 3-(trifluoromethyl)isonicotinate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:590371-38-3)3-(Trifluoromethyl)pyridine-4-carboxylic acid

清らかである:99%/99%
はかる:10g/25g
価格 ($):186.0/465.0